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Introduction
Casein hydrolysate, a complex mixture of peptides and amino acids derived from the

enzymatic or acidic hydrolysis of casein, is a widely utilized nitrogen source in culture media for

a variety of cell types, including bacteria, yeast, and mammalian cells. Its rich composition

provides essential nutrients that support robust cell growth, viability, and productivity in

biopharmaceutical and research applications. These application notes provide a

comprehensive overview of the utility of casein hydrolysate, detailed protocols for its use, and

a comparison with other common nitrogen sources.

Principle and Applications
Casein hydrolysate serves as a concentrated source of amino acids and small peptides,

which are readily taken up by cells for protein synthesis and other metabolic processes. Unlike

intact proteins, the hydrolyzed form is more easily utilized by cells, leading to improved growth

kinetics and product yields.

Key Applications:

Mammalian Cell Culture: A common supplement in serum-free media for the production of

monoclonal antibodies (mAbs) and other recombinant proteins in Chinese Hamster Ovary
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(CHO) and hybridoma cells.[1][2]

Microbial Fermentation: Used in media for the cultivation of bacteria and yeast for the

production of antibiotics, enzymes, and other metabolites.[3]

Plant Tissue Culture: Incorporated into media to support the growth and development of

plant cells and tissues.

Quantitative Data Presentation
The selection of a nitrogen source can significantly impact cell culture performance. The

following tables summarize quantitative data from various studies, comparing the effects of

casein hydrolysate with other nitrogen sources on key performance indicators in CHO cell

cultures.

Table 1: Effect of Different Nitrogen Sources on CHO Cell Growth

Nitrogen
Source

Concentr
ation
(g/L)

Peak
Viable
Cell
Density
(x 10^6
cells/mL)

Culture
Duration
(days)

Cell Line
Basal
Medium

Referenc
e

Casein

Peptone
2 ~4.5 10 CHO DG44

Proprietary

SFM
[1]

Soy

Peptone
2 ~5.5 10 CHO DG44

Proprietary

SFM
[1]

Yeast

Extract
1 2.2 3.1 CHO-AMW

Chemically

Defined
[4]

Yeast

Peptone
4 2.5 3.1 CHO-AMW

Chemically

Defined
[4]

Control (no

supplemen

t)

0 1.5 3.1 CHO-AMW
Chemically

Defined
[4]
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Note: The data presented is compiled from different studies and should be used for

comparative purposes with consideration of the varying experimental conditions.

Table 2: Effect of Different Nitrogen Sources on Recombinant Protein Production in CHO Cells

Nitrogen
Source

Concentr
ation
(g/L)

Final IgG
Titer
(mg/L)

Specific
Productiv
ity
(pg/cell/d
ay)

Cell Line
Basal
Medium

Referenc
e

Casein

Peptone +

Tryptone

N1

2 ~140
Not

Reported
CHO DG44 ProCHO 5 [2]

Soy

Peptone

A2SC

2 ~160
Not

Reported
CHO DG44 ProCHO 5 [2]

Yeast

Extract +

Yeast

Peptone A

1 + 4

~180%

increase vs

control

Not

Reported
CHO-AMW

Chemically

Defined
[4]

Control (no

supplemen

t)

0 ~80
Not

Reported
CHO DG44 ProCHO 5 [2]

Note: The data presented is compiled from different studies and should be used for

comparative purposes with consideration of the varying experimental conditions.

Experimental Protocols
Protocol 1: Preparation of a Basal Serum-Free Medium
for CHO Cells
This protocol describes the preparation of a chemically defined basal medium that can be

supplemented with casein hydrolysate.
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Materials:

DMEM/F12 powder

RPMI 1640 powder

Amino acid solutions (Essential and Non-Essential)

Insulin solution

Transferrin solution

Pluronic® F-68

Sodium Bicarbonate

1N HCl and 1N NaOH

Water for Injection (WFI) quality water

Procedure:

To approximately 80% of the final volume of WFI water, add the DMEM/F12 and RPMI 1640

powders to create a 2:1:1 ratio of DMEM:F12:RPMI1640. Stir until completely dissolved.

Add the required volumes of amino acid stock solutions.

Add Insulin and Transferrin to their final desired concentrations.

Add Pluronic® F-68 to a final concentration of 0.1%.

Add Sodium Bicarbonate.

Adjust the pH to the desired level (e.g., 7.2-7.4) using 1N HCl or 1N NaOH.

Bring the medium to the final volume with WFI water.

Sterilize the medium by filtering through a 0.22 µm filter.
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Store the basal medium at 2-8°C.

Protocol 2: Supplementation of Basal Medium with
Casein Hydrolysate
Materials:

Prepared basal serum-free medium

Casein hydrolysate powder

WFI water

Procedure:

Prepare a stock solution of casein hydrolysate (e.g., 100 g/L) by dissolving the powder in

WFI water.

Sterilize the casein hydrolysate stock solution by filtering through a 0.22 µm filter.

Aseptically add the sterile casein hydrolysate stock solution to the basal serum-free

medium to achieve the desired final concentration (e.g., 2-5 g/L).

The supplemented medium is now ready for use in cell culture.

Protocol 3: Evaluation of Cell Viability using Trypan Blue
Exclusion Assay
This protocol details the procedure for determining the percentage of viable cells in a culture.

Materials:

Cell culture sample

Trypan Blue solution (0.4%)

Phosphate-buffered saline (PBS)
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Hemocytometer

Microscope

Micropipettes and tips

Procedure:

Aseptically collect a representative sample of the cell suspension from the culture vessel.

Dilute the cell suspension with PBS if the cell density is too high for accurate counting.

Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution (e.g., 50 µL of

cells + 50 µL of Trypan Blue).[5]

Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 3 minutes as this

can lead to viable cells taking up the dye.[4][5]

Carefully load the hemocytometer with the cell suspension-Trypan Blue mixture.

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained)

cells in the four large corner squares of the hemocytometer grid.

Calculate the percentage of viable cells using the following formula:

% Viability = (Number of viable cells / Total number of cells) x 100

Protocol 4: Quantification of Monoclonal Antibody
Production by ELISA
This protocol provides a general procedure for quantifying the concentration of a monoclonal

antibody in a cell culture supernatant using a sandwich ELISA.

Materials:

ELISA plate (96-well)

Capture antibody (specific to the mAb)
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Cell culture supernatant samples

Purified mAb standard

Detection antibody (conjugated to an enzyme, e.g., HRP)

Blocking buffer (e.g., PBS with 1% BSA)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Substrate solution (e.g., TMB)

Stop solution (e.g., 2N H2SO4)

Plate reader

Procedure:

Coating: Coat the wells of the ELISA plate with the capture antibody diluted in a suitable

buffer. Incubate overnight at 4°C.

Washing: Wash the plate multiple times with wash buffer to remove unbound capture

antibody.

Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2

hours at room temperature.

Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution

of the purified mAb standard to the wells. Incubate for 2 hours at room temperature.

Washing: Repeat the washing step.

Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well.

Incubate for 1 hour at room temperature.

Washing: Repeat the washing step.
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Substrate Development: Add the substrate solution to each well and incubate in the dark

until a color change is observed.

Stopping the Reaction: Add the stop solution to each well to stop the color development.

Reading: Read the absorbance of each well at the appropriate wavelength using a plate

reader.

Calculation: Generate a standard curve from the absorbance values of the mAb standards.

Use the standard curve to determine the concentration of the mAb in the cell culture

samples.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the key signaling pathway influenced by amino acids and a

typical experimental workflow for evaluating different nitrogen sources.
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Caption: Experimental workflow for comparing nitrogen sources.
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Caption: Amino acid sensing via the mTORC1 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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